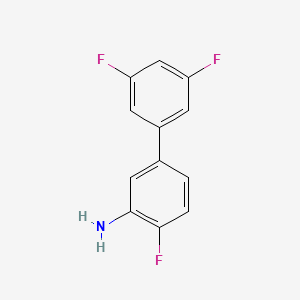

3',4,5'-Trifluorobiphenyl-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4,5’-Trifluorobiphenyl-3-amine is an organic compound that is commonly used as a synthetic raw material for fluorescent dyes . It can also be used to prepare polymers and intermediate compounds in organic synthesis . It is mainly used in laboratory research and pharmaceutical chemical production processes .

Synthesis Analysis

The synthesis of 3’,4,5’-Trifluorobiphenyl-3-amine involves various chemical reactions. It has been synthesized from 2-Chloroaniline and 3,4,5-Trifluorophenylboronic acid . In addition, it has been used in the synthesis of novel aromatic polyimide monomers .Molecular Structure Analysis

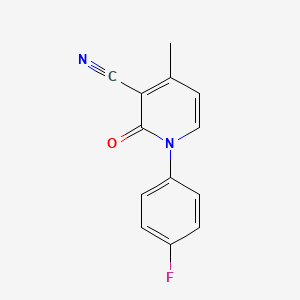

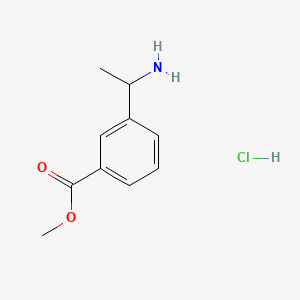

The molecular formula of 3’,4,5’-Trifluorobiphenyl-3-amine is C12H8F3N . It has a molecular weight of 223.19 . The structure consists of a biphenyl group with three fluorine atoms and an amine group.Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4,5’-Trifluorobiphenyl-3-amine include a predicted boiling point of 303.7±37.0 °C . It has a density of 1.315 . It is slightly soluble in DMSO and methanol . It is a solid substance with an off-white to light beige color .Scientific Research Applications

1. Scaffold for Synthesis of Polyfunctional Systems

3',4,5'-Trifluorobiphenyl-3-amine has been utilized as a scaffold for the synthesis of various polyfunctional systems. Specifically, it has been involved in the sequential nucleophilic substitution processes of tetrafluoropyridazine to create a range of disubstituted and ring-fused pyridazinone systems. This method allows for the exploration of diverse polyfunctional systems, potentially broadening the scope of drug discovery and other chemical applications (Pattison et al., 2009).

2. Catalyst for Amidation Reactions

The compound has been noted for its role in the direct amidation of carboxylic acids with amines, facilitated by catalysts like B(OCH2CF3)3. This process, which is crucial in various synthetic pathways, has been appreciated for its efficiency and minimal need for complex purification processes, highlighting its utility in organic synthesis and potential pharmaceutical applications (Lanigan et al., 2013).

3. Introduction of Trifluoromethyl Groups

The trifluoromethyl group, a key component in 3',4,5'-Trifluorobiphenyl-3-amine, is instrumental in modifying the properties of organic molecules, thereby enhancing their efficacy in pharmaceuticals and agrochemicals. An efficient method for introducing CF3 groups into a broad range of aryl substrates has been developed, demonstrating the compound's significance in the synthesis of complex organic molecules (Cho et al., 2010).

4. Electroluminescence and Amplified Spontaneous Emission

The compound has been part of the development of star-shaped single-polymer systems with simultaneous RGB emission. These systems are notable for their application in electroluminescent devices and have shown promising results in achieving saturated white emission, indicating their potential in lighting and display technologies (Liu et al., 2016).

5. Catalyst for Amination of Aryl Halides and Triflates

The compound has been implicated in catalyzing the amination of aryl halides and triflates, showcasing its versatility in facilitating bond formation between carbon and nitrogen. This process is critical in the construction of complex molecular structures, often required in pharmaceutical and material science industries (Wolfe et al., 2000).

properties

IUPAC Name |

5-(3,5-difluorophenyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZITFJDGOZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

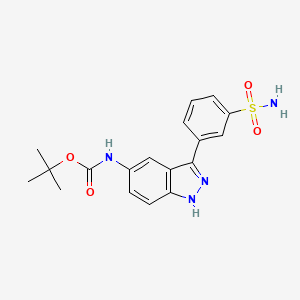

![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)